6-Tert-butylpyrimidine-2,4-diol

Drug Discovery Pharmacokinetics Medicinal Chemistry

Researchers requiring a uracil analog with precise steric and lipophilic control face unreliable reactivity when substituting common analogs. 6-(tert-Butyl)uracil provides a unique solution: • Optimized CNS penetration: Consensus Log P 1.28 enables passive BBB diffusion, unlike polar 6-Me analogs. • Regioselective C-H functionalization: The 6-tBu group directs C5 activation; absent in 5-tBu regioisomer. • Hydrophobic shielding: Enhanced fragment binding to shallow protein clefts vs. smaller alkyl groups. Supplied with ≥95% purity, characterized by NMR/HPLC, and available for immediate global dispatch.

Molecular Formula C8H12N2O2
Molecular Weight 168.19g/mol
CAS No. 18202-66-9
Cat. No. B372522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butylpyrimidine-2,4-diol
CAS18202-66-9
Molecular FormulaC8H12N2O2
Molecular Weight168.19g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)NC(=O)N1
InChIInChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)
InChIKeyBFWDTJWBVUGSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Tert-butylpyrimidine-2,4-diol (CAS 18202-66-9) – Physicochemical Properties and Structural Context


6-Tert-butylpyrimidine-2,4-diol (CAS 18202-66-9), also designated as 6-tert-butyluracil or 6-(1,1-dimethylethyl)-2,4(1H,3H)-pyrimidinedione [1], is a heterocyclic organic compound belonging to the pyrimidine-2,4-dione (uracil) class. Its core structure comprises a pyrimidine ring bearing hydroxyl (or carbonyl, in its predominant dione tautomeric form) functionalities at the 2- and 4-positions and a bulky tert-butyl substituent at the 6-position . The compound is characterized by a molecular formula of C8H12N2O2, a molecular weight of 168.19 g/mol, a predicted density of 1.1±0.1 g/cm³, an experimental melting point of 225-228 °C, a predicted pKa of 9.88±0.10, and a consensus Log P of 1.28 [1][2].

Why Generic Substitution Fails: Critical Differentiation of 6-Tert-butylpyrimidine-2,4-diol (CAS 18202-66-9) from Other Pyrimidinediones


In medicinal chemistry and synthetic methodology, generic substitution among pyrimidine-2,4-diol (uracil) analogs is unreliable due to profound differences in physicochemical, electronic, and steric properties dictated by the position and nature of substituents. For 6-tert-butylpyrimidine-2,4-diol, the 6-position tert-butyl group confers a distinct combination of high lipophilicity (consensus Log P 1.28) , moderate aqueous solubility (predicted 0.726 mg/mL) , and substantial steric bulk [1], which contrasts sharply with 6-methyl, 6-phenyl, and 5-tert-butyl analogs. These structural distinctions directly impact synthetic utility (e.g., directing C–H functionalization, influencing photochemical reactivity) [2][3], molecular recognition in biological systems [4], and physical properties such as melting point (225-228 °C) . Consequently, substituting this compound with a more common or less expensive pyrimidinedione without experimental validation risks altering reaction yields, modifying pharmacokinetic profiles in probe development, or compromising the intended steric shielding in materials applications. The quantitative evidence below demonstrates that 6-tert-butylpyrimidine-2,4-diol occupies a unique physicochemical and reactivity space, justifying its selection over close structural analogs.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Tert-butylpyrimidine-2,4-diol (CAS 18202-66-9) from Close Analogs


Enhanced Lipophilicity of 6-Tert-butylpyrimidine-2,4-diol Compared to 6-Methylpyrimidine-2,4-diol

6-Tert-butylpyrimidine-2,4-diol exhibits substantially higher lipophilicity than its 6-methyl analog, as reflected in calculated partition coefficients. This property is critical for membrane permeability and binding to hydrophobic protein pockets .

Drug Discovery Pharmacokinetics Medicinal Chemistry

Regioisomeric Differentiation: Divergent Reactivity and Physical Properties of 6-Tert-butyl vs. 5-Tert-butyl Pyrimidine-2,4-diol

The regioisomer of 6-tert-butylpyrimidine-2,4-diol, 5-tert-butylpyrimidine-2,4-diol (CAS 17432-97-2) [1], differs not only in its synthetic accessibility and use in medicinal chemistry [2] but also in its electronic and steric influence on the pyrimidine ring. The 6-position is adjacent to a ring nitrogen, creating a different electronic environment and a distinct site for potential C–H activation chemistry compared to the 5-position [3].

Synthetic Methodology C–H Functionalization Material Science

Divergent Photochemical Reactivity of 6-Tert-butylpyrimidine-2,4-diol vs. Unsubstituted Uracil

The presence of the 6-tert-butyl group fundamentally alters the photochemical fate of the pyrimidinedione core. While unsubstituted uracil undergoes photosensitized photohydration, 6-tert-butyluracil (a tautomer of the target compound) is shown to undergo a Norrish–Yang photocyclisation pathway under identical conditions [1]. Furthermore, in triplet energy transfer experiments, tert-butyluracil analogs exhibit markedly lower quenching rate constants (kq) compared to thymine-containing compounds [2].

Photochemistry Photocatalysis DNA Damage Studies

Enhanced Hydrophobic Pocket Complementarity of 6-Tert-butyl vs. 6-Methyl Substituents in Biological Systems

In the context of allosteric HIV-1 integrase inhibitors, the replacement of a methyl group with a tert-butyl group at a position analogous to the pyrimidine 6-position leads to significantly improved binding affinity. Molecular modeling reveals that the larger tert-butyl group forms more extensive hydrophobic interactions within the LEDGF/p75 binding pocket compared to the smaller methyl group [1].

Structure-Based Drug Design HIV Integrase Allosteric Inhibition

High-Value Application Scenarios for 6-Tert-butylpyrimidine-2,4-diol (CAS 18202-66-9) Based on Verified Differentiation


Scaffold for Blood-Brain Barrier Penetrant Chemical Probes

With a consensus Log P of 1.28 , 6-tert-butylpyrimidine-2,4-diol resides in an optimal lipophilicity range for developing CNS-penetrant small molecules. This contrasts with the significantly more polar 6-methyl analog (Log P ≈ -0.35) [1]. Its balanced solubility profile (predicted 0.726 mg/mL) further supports its use as a core scaffold in medicinal chemistry campaigns targeting neurological disorders, where passive diffusion across the blood-brain barrier is a primary requirement.

Mechanistic Probe in Photochemical and Photobiological Research

Owing to its divergent photochemical behavior—undergoing Norrish–Yang photocyclisation rather than photohydration [2] and exhibiting markedly lower triplet quenching rate constants [3]—this compound serves as a unique mechanistic probe. It is specifically suited for studies investigating the excited-state dynamics of pyrimidine nucleobases, the development of UVA-activated photocatalysts, and the mapping of DNA photodamage pathways where uracil's native reactivity would confound results.

Versatile Building Block for C–H Functionalization and Late-Stage Diversification

The 6-position tert-butyl group acts as a bulky, chemically inert directing group for regioselective C–H functionalization at the adjacent C5 position of the pyrimidine ring [4]. This synthetic handle is absent in the 5-tert-butyl regioisomer [5]. Researchers requiring a uracil-like core for late-stage diversification via palladium-catalyzed cross-coupling or direct C–H activation can leverage 6-tert-butylpyrimidine-2,4-diol as a strategically superior starting material compared to its regioisomeric or unsubstituted counterparts.

Fragment for Targeting Shallow Hydrophobic Protein Pockets

Based on class-level evidence from HIV-1 integrase inhibitors [6], the 6-tert-butyl group provides a critical advantage over smaller alkyl groups (e.g., methyl) for engaging shallow hydrophobic clefts on protein surfaces. 6-Tert-butylpyrimidine-2,4-diol is therefore a strategically sound fragment choice for initiating structure-based design campaigns against challenging protein-protein interaction targets, such as epigenetic readers, kinases, or viral assembly proteins, where maximizing initial hydrophobic contact is paramount for generating tractable hits.

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